![molecular formula C15H15NO3S B169714 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid CAS No. 146384-40-9](/img/structure/B169714.png)
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid, also known as TMB-6S, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic organic compound that is commonly found in many natural products and synthetic drugs. TMB-6S has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a wide range of fields.
Wirkmechanismus
The mechanism of action of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in the body. This binding can lead to changes in the activity of these proteins or enzymes, which can in turn affect a variety of biochemical and physiological processes.
Biochemische Und Physiologische Effekte
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have anti-tumor activity, suggesting that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in lab experiments is its ability to act as a fluorescent probe, allowing researchers to easily detect the presence of specific proteins or enzymes. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid. One area of interest is the development of new drugs based on the structure of this compound, which could have applications in the treatment of a wide range of diseases. Another area of interest is the use of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid as a diagnostic tool for the early detection of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid can be synthesized using several different methods, including the reaction of indole-6-carboxylic acid with chlorosulfonic acid and subsequent treatment with methylamine. Another method involves the reaction of indole-6-carboxylic acid with thionyl chloride and subsequent treatment with methylamine. These methods have been well-documented in the scientific literature and have been used to produce 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in high yields.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
146384-40-9 |
|---|---|
Produktname |
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid |
Molekularformel |
C15H15NO3S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1,1,2-trimethylbenzo[e]indole-6-sulfonic acid |
InChI |
InChI=1S/C15H15NO3S/c1-9-15(2,3)14-11-5-4-6-13(20(17,18)19)10(11)7-8-12(14)16-9/h4-8H,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
WIKWUAPVIJGCOG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)S(=O)(=O)O |
Kanonische SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)S(=O)(=O)O |
Synonyme |
1,1,2-TriMethyl-1H-benzo[e]indole-6-sulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



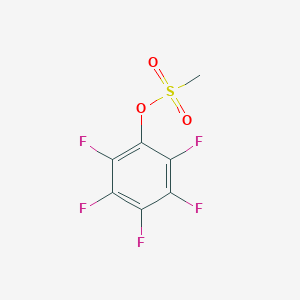
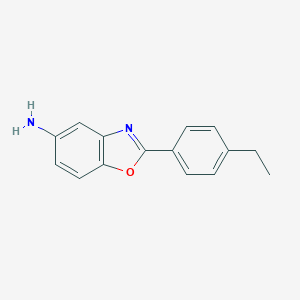
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)
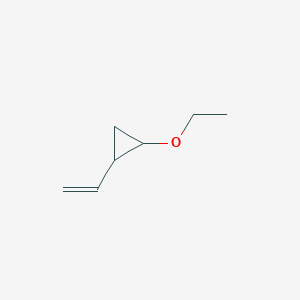
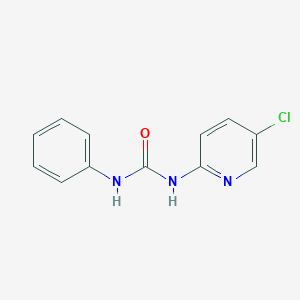

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
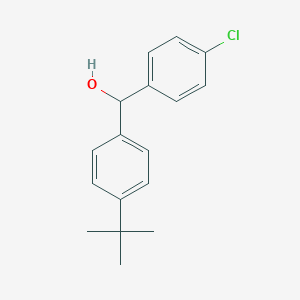
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
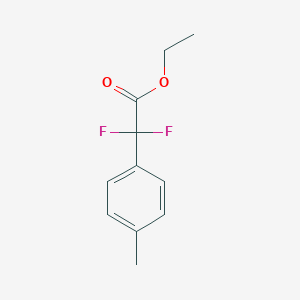
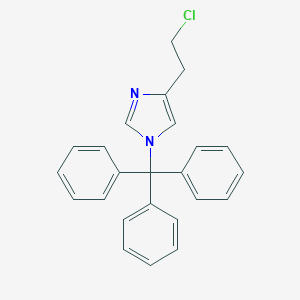
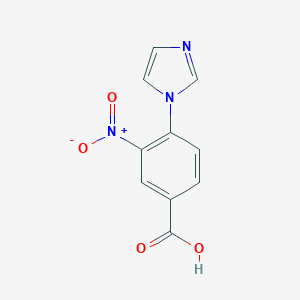
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)